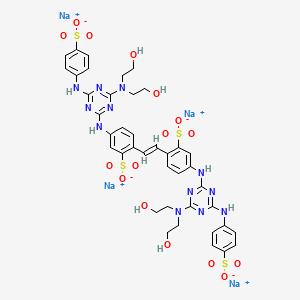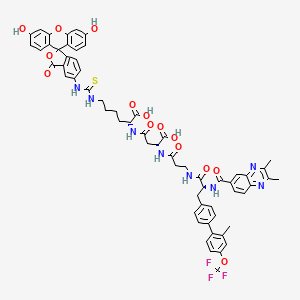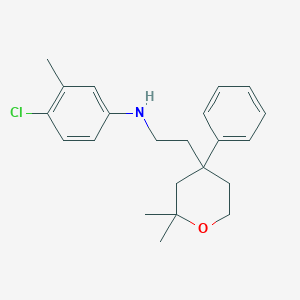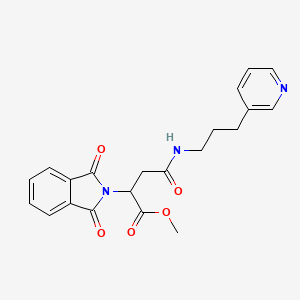
Glut1-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glut1-IN-3 is a compound known for its inhibitory effects on the glucose transporter 1 (GLUT1). GLUT1 is a member of the major facilitator superfamily and plays a crucial role in glucose uptake in cells. The inhibition of GLUT1 is of significant interest in cancer research, as many cancer cells exhibit increased glucose uptake to support their rapid growth and proliferation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glut1-IN-3 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic route can vary, but it generally includes:
Formation of Intermediates: Initial steps often involve the preparation of intermediates through reactions such as alkylation, acylation, or condensation.
Coupling Reactions: These intermediates are then coupled using reagents like palladium catalysts in cross-coupling reactions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing efficient purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
Glut1-IN-3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: Reactions where one functional group is replaced by another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Glut1-IN-3 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study glucose transport mechanisms and to develop new inhibitors.
Biology: Helps in understanding the role of glucose transporters in cellular metabolism and signaling.
Medicine: Investigated for its potential in cancer therapy, as inhibiting GLUT1 can reduce glucose uptake in cancer cells, potentially slowing their growth.
Industry: Could be used in the development of diagnostic tools and therapeutic agents targeting glucose transporters.
Mécanisme D'action
Glut1-IN-3 exerts its effects by binding to the GLUT1 transporter, thereby inhibiting its function. This inhibition prevents glucose from entering the cells, which is particularly effective in cancer cells that rely heavily on glucose for energy. The molecular targets include specific binding sites on the GLUT1 protein, and the pathways involved are primarily related to glucose metabolism and cellular energy production.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glut1-IN-1: Another inhibitor of GLUT1, but with different binding affinities and specificities.
Glut1-IN-2: Similar in function but may have different pharmacokinetic properties.
Uniqueness
Glut1-IN-3 is unique due to its specific binding affinity and inhibitory potency against GLUT1. It may also have distinct pharmacokinetic and pharmacodynamic profiles compared to other similar compounds, making it a valuable tool in both research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C20H26N2O10SSe |
|---|---|
Poids moléculaire |
565.5 g/mol |
Nom IUPAC |
[(1S,2R,3S,4R,5R)-2,3,4-triacetyloxy-5-(3-amino-4-sulfamoylphenyl)selanylcyclohexyl] acetate |
InChI |
InChI=1S/C20H26N2O10SSe/c1-9(23)29-15-8-17(34-13-5-6-16(14(21)7-13)33(22,27)28)19(31-11(3)25)20(32-12(4)26)18(15)30-10(2)24/h5-7,15,17-20H,8,21H2,1-4H3,(H2,22,27,28)/t15-,17+,18+,19-,20-/m0/s1 |
Clé InChI |
HLVUZQBVCDDOFP-VRCPBSEVSA-N |
SMILES isomérique |
CC(=O)O[C@H]1C[C@H]([C@@H]([C@H]([C@@H]1OC(=O)C)OC(=O)C)OC(=O)C)[Se]C2=CC(=C(C=C2)S(=O)(=O)N)N |
SMILES canonique |
CC(=O)OC1CC(C(C(C1OC(=O)C)OC(=O)C)OC(=O)C)[Se]C2=CC(=C(C=C2)S(=O)(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1R,2R,6S,7S,8R,10S,11S,12R,14S,16S,17S,18R)-6,7-dihydroxy-4,8,18-trimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] benzoate](/img/structure/B12374197.png)

![3-(3,3-difluorocyclobutyl)-1-[(4S,5S)-3,3,8,8-tetrafluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl]propane-1,2-dione](/img/structure/B12374206.png)
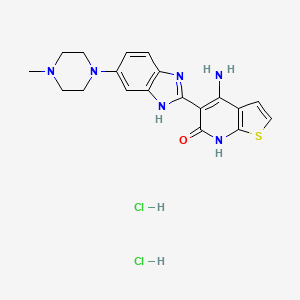
![disodium;chromium(3+);3-oxido-4-[(1-oxido-8-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-1-sulfonate;hydroxide](/img/structure/B12374231.png)
